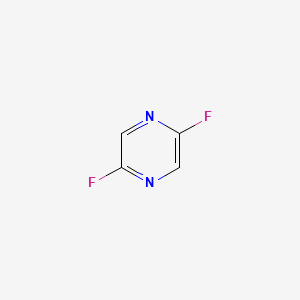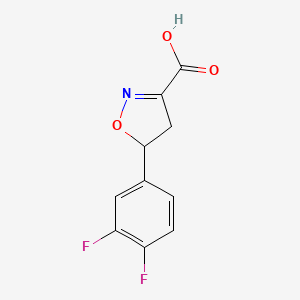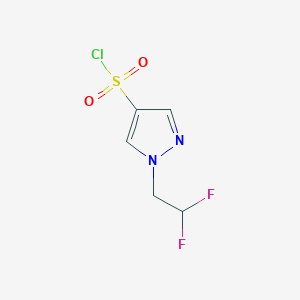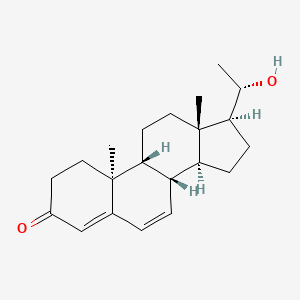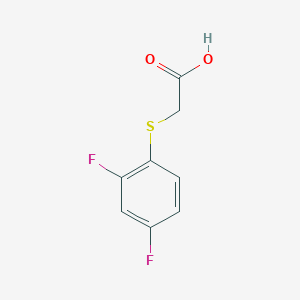
2-(2,4-difluorophenyl)sulfanylacetic Acid
Vue d'ensemble
Description
“2-(2,4-difluorophenyl)sulfanylacetic Acid” is a chemical compound with the molecular formula C8H6F2O2S and a molecular weight of 204.2 g/mol. It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H10F2O2S/c15-10-6-7-12 (11 (16)8-10)19-13 (14 (17)18)9-4-2-1-3-5-9/h1-8,13H, (H,17,18) and the InChI key is DVDAIOQKIUPXRT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Applications De Recherche Scientifique
Analgesic and Anti-Inflammatory Applications
- Novel Analgesic-Antiinflammatory Salicylates : 5-(2,4-Difluorophenyl)salicylic acid, a compound related to 2-(2,4-difluorophenyl)sulfanylacetic acid, has been identified as a more effective analgesic and anti-inflammatory agent than aspirin, with superior duration of action and therapeutic index. This underscores its potential application in pain and inflammation management (Hannah et al., 1978).
Synthesis and Biological Activity
- Synthesis of Heteroatomic Compounds : New derivatives of phenylthiourea and acetophenone, which include compounds related to this compound, have shown significant biological activity. These compounds exhibit properties such as antioxidant effects and the ability to stabilize biological membranes (Farzaliyev et al., 2020).
Hydrogen Bond Studies
- Intra- and Intermolecular Hydrogen Bonds : Research on [Ag(PPh3)3(HL)] complexes with this compound-related compounds has provided insights into the presence of discrete molecular units and intramolecular hydrogen bonding, which is crucial for understanding molecular interactions in chemical and biological systems (Barreiro et al., 2011).
Chemiluminescence Research
- Base-Induced Chemiluminescence : Studies on the base-induced decomposition of dioxetanes, including sulfanyl-substituted compounds, have revealed insights into light emission processes. These findings are important for developing new chemiluminescent materials and understanding light-emitting reactions (Watanabe et al., 2010).
Antimicrobial Activity
- Antimicrobial Properties : Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities, indicating their potential in developing new antimicrobial agents (El-Gaby et al., 2009).
Environmental Impact Studies
- Herbicide Toxicity Analysis : Research on 2,4-dichlorophenoxyacetic acid (2,4-D), a compound structurally related to this compound, has provided comprehensive insights into its environmental impact and toxicology. This research helps in understanding the ecological consequences and safety profiles of similar compounds (Zuanazzi et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
2-(2,4-difluorophenyl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2S/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMMJRBTUKGZRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)SCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Difluoromethyl)sulfonyl]aniline hydrochloride](/img/structure/B3025405.png)

![5-[3-(2,5-Dimethoxyphenyl)prop-1-Yn-1-Yl]-6-Ethylpyrimidine-2,4-Diamine](/img/structure/B3025408.png)
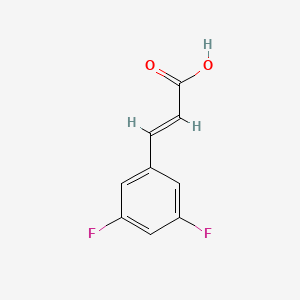
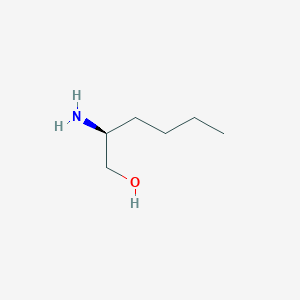
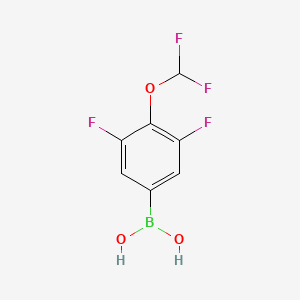
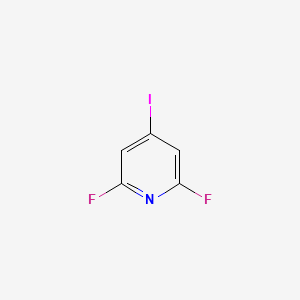
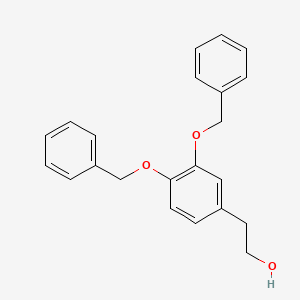
![6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine](/img/structure/B3025419.png)
